7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is an organic compound classified within the benzofuran family. This compound features a unique molecular structure characterized by a bromine atom at the 7th position, a fluorine atom at the 5th position, and an amine group at the 3rd position of the dihydrobenzofuran ring. The compound's stereochemistry is indicated by the (3S) configuration, highlighting the spatial arrangement of its substituents around the chiral center at the 3rd position. Its molecular formula is and it has a molecular weight of approximately 232.05 g/mol.
The synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:
In industrial settings, these reactions may be optimized for higher yields and purity through continuous flow processes, ensuring efficiency in large-scale production.
The molecular structure of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| InChI | InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2 |
| InChI Key | VBTHEEIQMYZFBV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)F)Br)N |
This data highlights the unique features of the compound that contribute to its chemical behavior and potential applications.
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
These reactions are crucial for exploring further modifications that enhance the compound's properties or biological activities.
The mechanism of action for 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes linked to cell proliferation, which indicates potential anticancer properties. The presence of halogen atoms enhances its binding affinity to these targets, potentially modulating enzyme activities involved in critical biological pathways .
The physical and chemical properties of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine are summarized in the following table:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties play a significant role in determining the compound's handling requirements and potential applications in various fields .
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several notable applications:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7